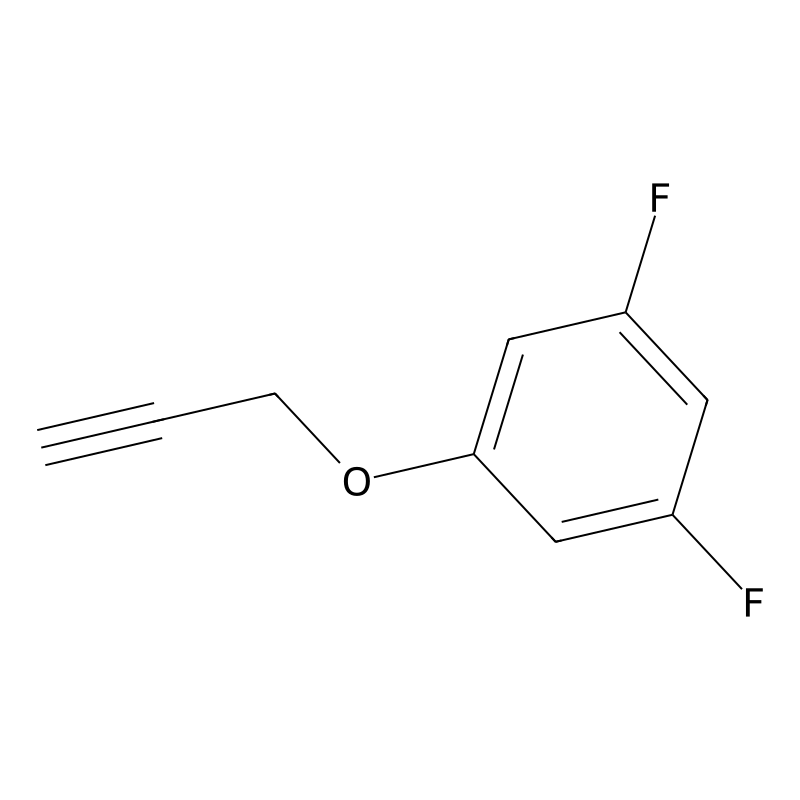

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms and a prop-2-yn-1-yloxy group. Its molecular formula is C₉H₆F₂O, and it has a molecular weight of approximately 168.14 g/mol. The compound is notable for its physical properties, including a density of about 1.2 g/cm³ and a boiling point of approximately 178.8 °C at standard atmospheric pressure .

The compound's structure can be represented as follows:

textF \ C \ C / \ C O-C≡C / \ C C \ / C---C \ \ F H

- Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, particularly at the carbon adjacent to the oxygen atom.

- Alkyne Reactions: The prop-2-yn-1-yloxy group allows for further reactions typical of alkynes, such as addition reactions with electrophiles.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing effects of the fluorine substituents.

The synthesis of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene typically involves several steps:

- Starting Material: The synthesis begins with 3,5-difluorophenol.

- Alkylation Reaction: The phenol undergoes an alkylation reaction with propyne in the presence of a base to form the desired ether.

- Purification: The product is purified through techniques such as distillation or chromatography to obtain high purity levels suitable for research and application .

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for drug development.

- Material Science: Its properties may be exploited in developing new materials or coatings.

- Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.

Interaction studies involving 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene are essential for understanding its reactivity and potential biological effects. These studies generally focus on:

- Binding Affinity: Investigating how well the compound binds to specific biological targets.

- Mechanism of Action: Understanding how the compound exerts its effects at a molecular level.

Such studies are crucial for evaluating its potential therapeutic applications.

Several compounds share structural similarities with 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,3-Difluorobenzene | Two fluorine atoms on benzene | Simple structure; used in various chemical syntheses |

| 4-Fluoroaniline | Fluorine atom on aniline | Amino group introduces different reactivity |

| 2-Fluoroethylbenzene | Fluorine and ethyl group | Different alkyl substituent affects properties |

| 4-Methoxyphenyl difluoride | Methoxy and difluoride | Presence of methoxy affects solubility |

The uniqueness of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene lies in its combination of fluorine substitution and an alkyne functional group, which may impart distinct chemical and biological properties compared to other similar compounds.